(4-Ethyl-1-oxo-1H-phthalazin-2-yl)-acetic acid is a chemical compound that belongs to the phthalazine family, characterized by a phthalazinone backbone with an ethyl group and an acetic acid moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the development of new therapeutic agents.
The synthesis of (4-Ethyl-1-oxo-1H-phthalazin-2-yl)-acetic acid can be traced back to various synthetic methodologies involving phthalazine derivatives. The compound is often synthesized through reactions involving phthalazinones and acetic acid derivatives, utilizing hydrazine or similar reagents for functionalization.
This compound is classified as a phthalazine derivative and specifically falls under the category of acetic acid derivatives. Its structure features a carbonyl group adjacent to a nitrogen-containing heterocycle, which is significant for its biological properties.
The synthesis of (4-Ethyl-1-oxo-1H-phthalazin-2-yl)-acetic acid typically involves several steps:
The synthesis often requires careful control of reaction conditions such as temperature and time, with typical yields reported around 70% to 90% depending on the specific reaction conditions employed .
The molecular formula is , with a molecular weight of approximately 220.23 g/mol. The compound exhibits characteristic functional groups including an amide and a carboxylic acid.
(4-Ethyl-1-oxo-1H-phthalazin-2-yl)-acetic acid can participate in various chemical reactions:
These reactions typically require specific catalysts or reagents, and the conditions must be optimized for maximum yield and purity .
The mechanism of action for (4-Ethyl-1-oxo-1H-phthalazin-2-yl)-acetic acid is not fully elucidated but is believed to involve interactions at the cellular level that may affect enzyme activity or receptor binding:
Studies have indicated that related compounds exhibit anti-inflammatory and anti-cancer properties, suggesting potential therapeutic applications for (4-Ethyl-1-oxo-1H-phthalazin-2-yl)-acetic acid as well .
The physical properties include:
Key chemical properties include:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed for structural characterization:
(4-Ethyl-1-oxo-1H-phthalazin-2-yl)-acetic acid has potential applications in:
The phthalazinone core demonstrates remarkable target promiscuity, contributing to its broad therapeutic utility. Clinically, phthalazinone derivatives like the PARP inhibitor olaparib exploit the scaffold's ability to interact with enzyme active sites through hydrogen bonding and π-stacking interactions. Beyond oncology, this heterocyclic system exhibits significant antimicrobial potential, with glycosylated phthalazine nucleosides showing potent activity against resistant bacterial and fungal strains. For instance, compound 20 (4-(pyren-1-ylmethyl)-1-(D-glycosyloxy)phthalazine) demonstrated MIC values as low as 0.06 mg/mL against Aspergillus niger, highlighting the scaffold's relevance in anti-infective development [2] [4].
Industrial applications leverage the scaffold's synthetic versatility, particularly using phthalic anhydride as a precursor. This industrial chemical undergoes ring transformation reactions with hydrazines to generate the phthalazinone core, enabling cost-effective large-scale synthesis. The electron-deficient nature of the diazine ring facilitates further functionalization through electrophilic substitution and metal-catalyzed cross-coupling, supporting diverse industrial applications ranging from pharmaceutical synthesis to material science [6].
Table 1: Pharmacological Activities of Phthalazinone Derivatives
Biological Activity | Molecular Targets | Representative Compounds | Therapeutic Applications |
---|---|---|---|
Anticancer | PARP, VEGFR-2, EGFR | Olaparib, Compound 24 [3] | Ovarian, breast, lung cancers |
Antimicrobial | MurB, demethylases | Glycosylated nucleosides [2] | Resistant bacterial/fungal infections |
Antidiabetic | Aldose reductase | Various 4-substituted derivatives [1] | Diabetic complications |
Anti-inflammatory | PDE, COX/LOX | Pyrazole-phthalazinones [9] | Chronic inflammatory diseases |
Cardioprotective | Phosphodiesterases | 1,4-Disubstituted derivatives [1] | Hypertension, heart failure |
Strategic placement of substituents dramatically influences the pharmacokinetic properties and target affinity of phthalazinone derivatives. The C4 position serves as a critical modification site: introduction of alkyl groups (e.g., ethyl) enhances lipophilicity and membrane permeability, while aryl/heteroaryl substitutions enable π-stacking interactions in enzyme binding pockets. Computational studies of 4-substituted derivatives reveal that electron-donating groups increase electron density at N3, enhancing hydrogen bond acceptor capacity toward biological targets like PARP1 [3] [9].
The acetic acid moiety at position 2 in (4-Ethyl-1-oxo-1H-phthalazin-2-yl)-acetic acid provides critical functionality for molecular interactions. This carboxylic acid group enables salt formation for solubility enhancement and serves as a versatile handle for bioconjugation or prodrug development. When paired with the 4-ethyl group, it creates a balanced amphiphilic character—the ethyl group contributes hydrophobic interactions while the acetic acid moiety offers hydrogen bonding and ionic recognition capabilities. Molecular modeling indicates that such substitutions influence the planarity between the benzene and pyridazine rings, affecting binding to planar DNA interfaces in topoisomerase inhibition [1] [8].
Glycosylation patterns further illustrate substituent effects: β-configured S-glycosides exhibit superior antimicrobial activity compared to their α-anomers, demonstrating how stereoelectronic properties govern bioactivity. In anticancer derivatives, propargyl and p-substituted benzyl groups attached to dithiocarbamate-phthalazinone hybrids dictate selectivity profiles—propargyl derivatives favor ovarian cancer cell lines (A2780), while p-chlorobenzyl analogues show specificity for lung carcinoma (NCI-H460) [2] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1